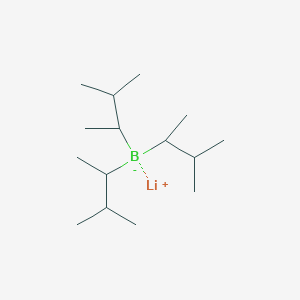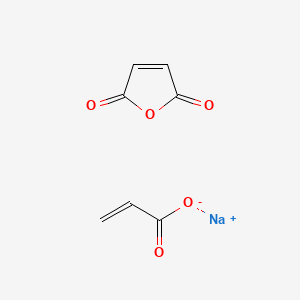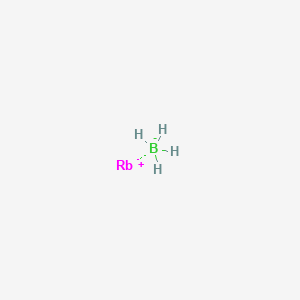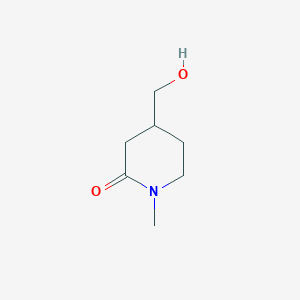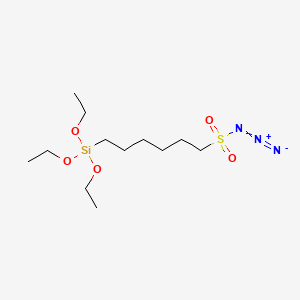
o-TOLYLTETRAZOLIUM RED
Übersicht
Beschreibung
o-TOLYLTETRAZOLIUM RED, also known as 2,5-Diphenyl-3-(o-tolyl)tetrazolium chloride, is a redox indicator widely used in biological and medical research. It is a water-soluble compound that is reduced by living cells to form a red formazan product. This property makes it useful for assessing cell viability, metabolic activity, and mitochondrial function.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of o-TOLYLTETRAZOLIUM RED typically involves the reaction of o-toluidine with tetrazolium salts under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions: o-TOLYLTETRAZOLIUM RED undergoes several types of chemical reactions, including:
Reduction: It is reduced by living cells to form a red formazan product.
Oxidation: It can be oxidized back to its original form under certain conditions.
Common Reagents and Conditions:
Reduction: Typically involves biological systems where enzymes facilitate the reduction process.
Oxidation: Can be achieved using oxidizing agents such as hydrogen peroxide.
Major Products Formed:
Reduction: Red formazan product.
Oxidation: Reverts to this compound.
Wissenschaftliche Forschungsanwendungen
o-TOLYLTETRAZOLIUM RED has a wide range of applications in scientific research, including:
Chemistry: Used as a redox indicator in various chemical assays.
Biology: Employed to assess cell viability and metabolic activity.
Medicine: Utilized in diagnostic tests to evaluate mitochondrial function and cellular health.
Industry: Applied in the production of diagnostic kits and research reagents.
Wirkmechanismus
The mechanism of action of o-TOLYLTETRAZOLIUM RED involves its reduction by cellular enzymes to form a red formazan product. This reduction process is indicative of cellular metabolic activity and viability. The compound targets mitochondrial enzymes, which play a crucial role in the electron transport chain and cellular respiration .
Vergleich Mit ähnlichen Verbindungen
Tetrazolium Blue: Another redox indicator used for similar applications.
Tetrazolium Violet: Used in cell viability assays.
Tetrazolium Green: Employed in various biochemical assays.
Uniqueness: o-TOLYLTETRAZOLIUM RED is unique due to its specific reduction to a red formazan product, which provides a clear and distinct color change. This makes it particularly useful in assays where visual detection is crucial .
Eigenschaften
IUPAC Name |
2-(2-methylphenyl)-3,5-diphenyltetrazol-2-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N4.ClH/c1-16-10-8-9-15-19(16)24-22-20(17-11-4-2-5-12-17)21-23(24)18-13-6-3-7-14-18;/h2-15H,1H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQGWTXQSRIHRC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1[N+]2=NC(=NN2C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90637586 | |
| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33926-00-0 | |
| Record name | 33926-00-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-Methylphenyl)-2,5-diphenyl-2H-tetrazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90637586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)



